

1H and 13C NMR Spectroscopic Data of Inubritannolide A: A Detailed Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inubritannolide A*

Cat. No.: *B12415053*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A is a sesquiterpenoid dimer isolated from the flowering medicinal plant *Inula britannica*. As a member of the sesquiterpenoid class of natural products, **Inubritannolide A** holds potential for further investigation in drug discovery and development due to the diverse biological activities exhibited by this class of compounds. This application note provides a comprehensive summary of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Inubritannolide A**, essential for its identification, characterization, and further chemical or biological studies. The detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for natural product structure elucidation.

Chemical Structure of Inubritannolide A

Inubritannolide A is characterized as a [4+2] Diels-Alder dimer. Its complex structure necessitates detailed spectroscopic analysis for unambiguous characterization.

^1H and ^{13}C NMR Assignments

The complete ^1H and ^{13}C NMR assignments for **Inubritannolide A** are crucial for its structural verification. The following table summarizes the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Data for **Inubritannolide A** (in CDCl_3)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
Unit A		
1	82.4	4.15 (d, 9.5)
2	35.8	2.10 (m)
3	32.1	1.85 (m), 1.60 (m)
4	141.2	
5	125.8	5.30 (d, 5.5)
6	45.3	2.85 (m)
7	78.1	4.95 (t, 9.5)
8	50.2	2.30 (m)
9	150.1	
10	41.5	2.50 (m)
11	120.3	
12	170.1	
13	12.5	1.25 (d, 7.0)
14	20.8	1.10 (s)
15	135.5	6.10 (s), 5.50 (s)
Unit B		
1'	139.8	
2'	125.1	5.95 (s)
3'	38.2	2.60 (m)
4'	42.1	2.20 (m)
5'	75.3	4.80 (dd, 10.0, 5.0)
6'	48.9	2.40 (m)

7'	79.2	4.60 (t, 8.5)
8'	52.3	2.15 (m)
9'	145.2	
10'	128.7	6.20 (d, 2.0)
11'	118.9	
12'	171.5	
13'	15.8	1.15 (d, 6.5)
14'	22.4	1.05 (s)
15'	138.1	6.25 (s), 5.60 (s)

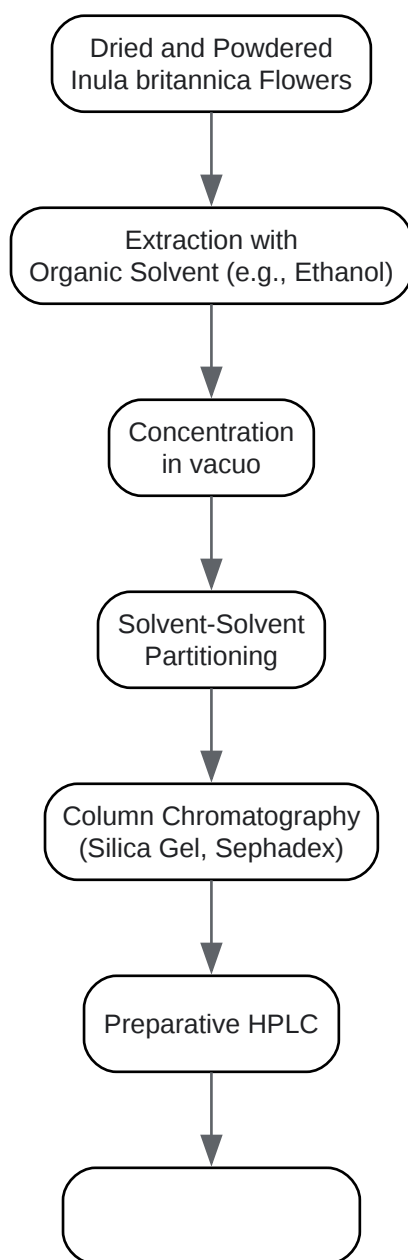
Note: The assignments are based on comprehensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR analysis of sesquiterpenoids like **Inubritannolide A** from plant material.

Isolation of Inubritannolide A

A general workflow for the isolation of sesquiterpenoids from *Inula britannica* is as follows:



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Caption: General workflow for the isolation of **Inubritannolide A**.

NMR Data Acquisition

a. Sample Preparation:

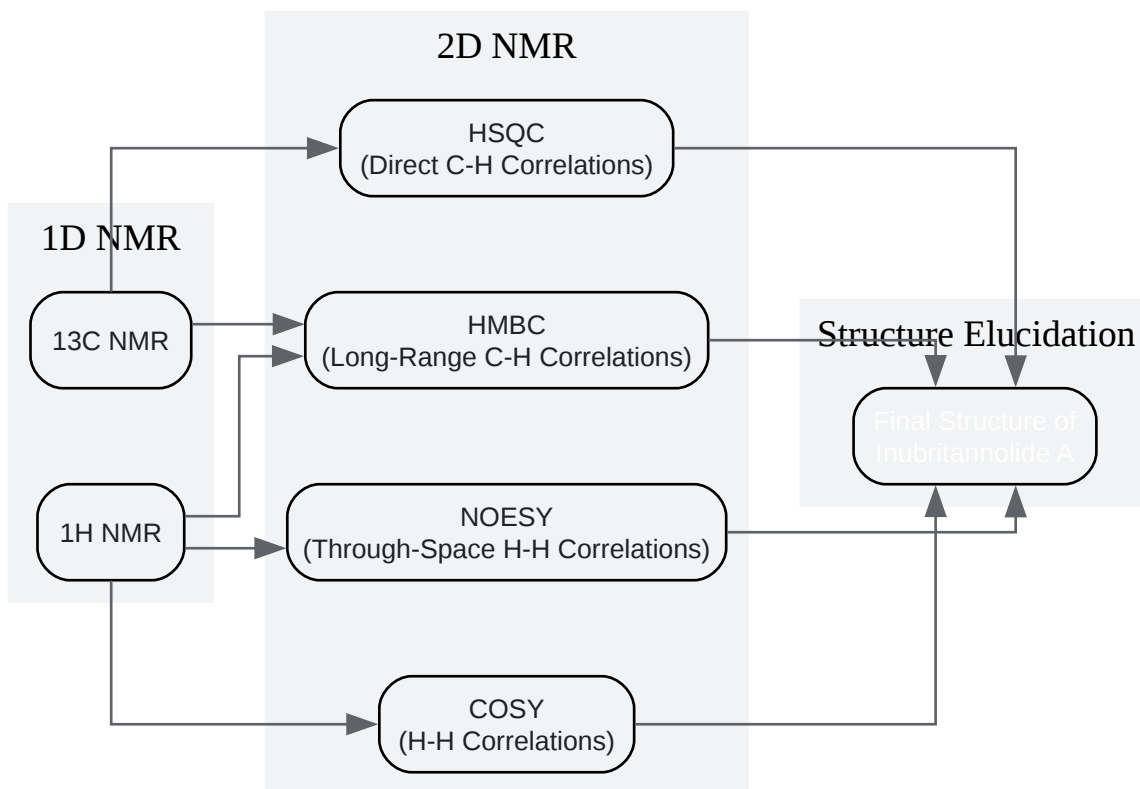
- Weigh approximately 5-10 mg of purified **Inubritannolide A**.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

b. 1D NMR Spectroscopy:

- ^1H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, 32k data points, a 90° pulse, and a relaxation delay of 2 seconds.
- ^{13}C NMR: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, 64k data points, a 30° pulse, and a relaxation delay of 2 seconds, with proton decoupling.

c. 2D NMR Spectroscopy: To establish the complete structure and assign all proton and carbon signals unequivocally, a suite of 2D NMR experiments is necessary.



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Caption: Logical workflow for NMR-based structure elucidation.

- COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different spin systems and elucidating the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Conclusion

The provided ^1H and ^{13}C NMR data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification of **Inubritannolide A**. This information is foundational for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this and related sesquiterpenoid compounds. The detailed spectroscopic fingerprint is essential for quality control, further chemical modification, and biological activity studies.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com